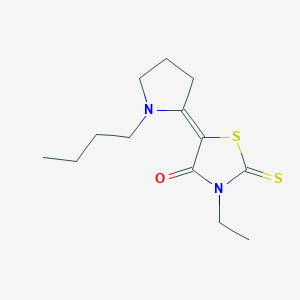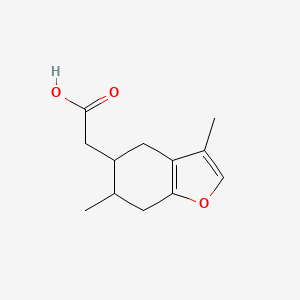
2-(3,6-Dimethyl-4,5,6,7-tetrahydrobenzofuran-5-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,6-Dimethyl-4,5,6,7-tetrahydrobenzofuran-5-yl)acetic acid is an organic compound with a complex structure that includes a benzofuran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,6-Dimethyl-4,5,6,7-tetrahydrobenzofuran-5-yl)acetic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the formation of the benzofuran ring followed by the introduction of the acetic acid moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized processes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(3,6-Dimethyl-4,5,6,7-tetrahydrobenzofuran-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
2-(3,6-Dimethyl-4,5,6,7-tetrahydrobenzofuran-5-yl)acetic acid has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe to study biological processes or as a precursor for bioactive compounds.
Industry: It can be used in the synthesis of specialty chemicals or as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which 2-(3,6-Dimethyl-4,5,6,7-tetrahydrobenzofuran-5-yl)acetic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dimethyl-4,5,6,7-tetrahydrobenzofuran-2(3H)-one
- Benzofuran, 4,5,6,7-tetrahydro-3,6-dimethyl-
- 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-3,6-dimethyl-
Uniqueness
Compared to similar compounds, 2-(3,6-Dimethyl-4,5,6,7-tetrahydrobenzofuran-5-yl)acetic acid stands out due to the presence of the acetic acid moiety, which can significantly influence its chemical reactivity and biological activity. This unique structure may confer distinct properties, making it valuable for specific applications.
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-(3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-5-yl)acetic acid |
InChI |
InChI=1S/C12H16O3/c1-7-3-11-10(8(2)6-15-11)4-9(7)5-12(13)14/h6-7,9H,3-5H2,1-2H3,(H,13,14) |
InChI Key |
KQUPWNRSGSJBQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(CC1CC(=O)O)C(=CO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-5-Oxa-1,2,3-triaza-cyclopenta[a]naphthalen-4-one](/img/structure/B12900050.png)
![2-[(2-Propyl-2H-isoindol-1-yl)sulfanyl]ethan-1-ol](/img/structure/B12900052.png)
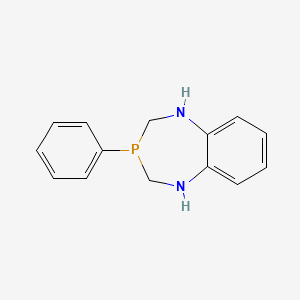
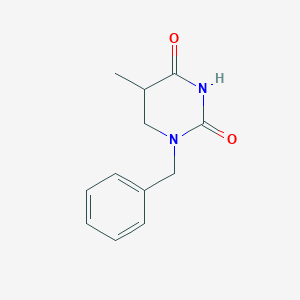
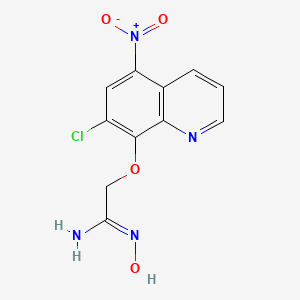
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-nitrophenyl)sulfanylamino]-1H-purin-6-one](/img/structure/B12900101.png)
![2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B12900104.png)


![3-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)amino]-1,4-dihydropyrazine-2,5-dicarbonitrile](/img/structure/B12900119.png)
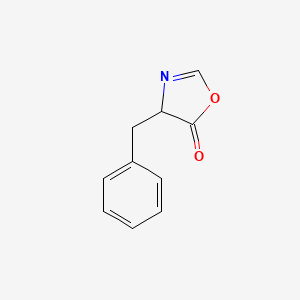
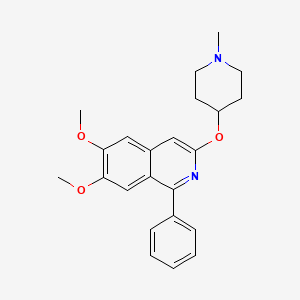
![N-Benzoyl-5'-O-[tert-butyl(dimethyl)silyl]guanosine](/img/structure/B12900152.png)
